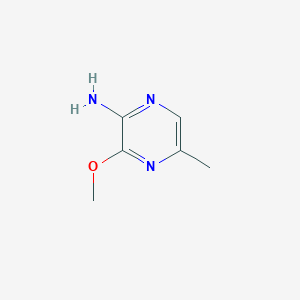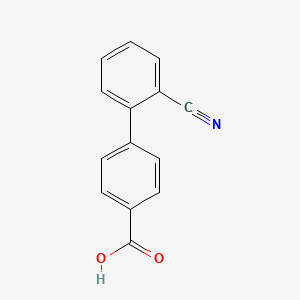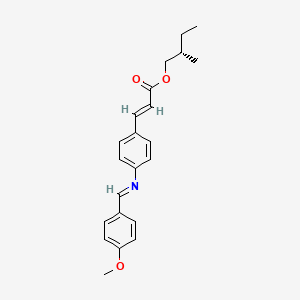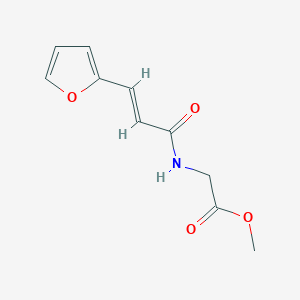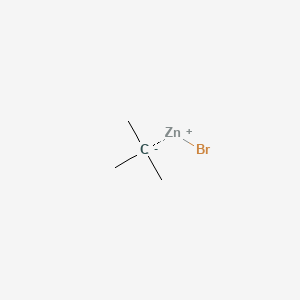
2-(2-甲氧基苯基)环氧乙烷
描述
2-(2-Methoxyphenyl)oxirane (MOPO) is an organic compound that has been studied for its potential applications in the fields of medicine and chemistry. Its chemical structure consists of a five-membered ring with a methoxy group attached to the second carbon atom. It is a colorless liquid with a boiling point of 80°C and a melting point of -20°C. MOPO has been found to have a variety of uses in the medical and scientific fields due to its unique chemical structure.
科学研究应用
聚合物化学
2-(2-甲氧基苯基)环氧乙烷已被用于聚合物化学。例如,一项研究探讨了二取代环氧乙烷的环开聚合,导致形成具有羰基-芳香π-堆积结构的聚醚,可能在侧链羰基和芳香基之间形成异质π-堆积结构,导致分子内电荷转移(ICT)相互作用 (Merlani et al., 2015)。此外,合成并聚合了含有4-氰基联苯和对甲氧基苯甲酸苯酯向列液晶基团的α-环氧乙烷,展现出液晶性质 (Tuan et al., 1992)。
光化学
在光化学中,2,3-双(对甲氧基苯基)环氧乙烷在照射、直接或三重态敏化以及热处理时通过C–O断裂重排为羰基化合物。这表明了它在捕获电子转移敏化过程中间体方面的潜力 (Clawson et al., 1984)。
抗菌活性
已经进行了关于从紫草和其他紫草科植物合成医用生物聚合物寡聚体类似物的研究,使用了2-甲氧羰基-3-(3,4-二苄氧基苯基)环氧乙烷。这项研究发现,合成类似物对致病菌株表现出有希望的抗菌活性 (Merlani et al., 2022)。
缓蚀
在材料科学领域,芳香环氧单体,包括环氧乙烷衍生物,已被研究作为碳钢在酸性溶液中的缓蚀剂的有效性。这些研究采用计算和实验技术来理解这些化合物的吸附和抗腐蚀行为 (Dagdag et al., 2019)。
合成对映纯化合物
已开发了一种合成2-取代环氧乙烷-2-羧酸酯的方法,这些化合物对于肉碱棕榈酰基转移酶-1(CPT-1)的抑制剂具有兴趣。该方法涉及2-甲基-2-丙烯-1-醇的二负离子烷基化,然后是Sharpless环氧化 (Scott & Golding, 2004)。
聚合物的电合成
已研究了使用环氧乙烷衍生物进行聚合物的电合成,重点关注所得聚合物的结构、电化学、光学和热性质。这些研究对于理解聚合物的电致变色性质及其应用具有重要意义 (Zhang et al., 2014)。
作用机制
Biochemical Pathways
A related compound, 3-(2-nitroaryl)oxirane-2-carboxamide, has been reported to undergo a novel one-pot synthetic approach to n1-(2-carboxyaryl)-n2-(aryl or h)oxalamides via the classical meinwald rearrangement and a new rearrangement sequence . This suggests that 2-(2-Methoxyphenyl)oxirane might also be involved in similar biochemical transformations.
生化分析
Biochemical Properties
2-(2-Methoxyphenyl)oxirane plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound also interacts with proteins and other biomolecules through covalent bonding, leading to the formation of stable complexes. These interactions are crucial for the compound’s role in biochemical processes, including drug metabolism and detoxification .
Cellular Effects
2-(2-Methoxyphenyl)oxirane has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 2-(2-Methoxyphenyl)oxirane can alter gene expression by binding to DNA or interacting with transcription factors, thereby affecting the production of proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(2-Methoxyphenyl)oxirane involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For example, 2-(2-Methoxyphenyl)oxirane can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyphenyl)oxirane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Methoxyphenyl)oxirane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenyl)oxirane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, 2-(2-Methoxyphenyl)oxirane can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(2-Methoxyphenyl)oxirane is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by the body. The interaction of 2-(2-Methoxyphenyl)oxirane with metabolic enzymes can affect metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenyl)oxirane within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The localization and accumulation of 2-(2-Methoxyphenyl)oxirane can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)oxirane is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(2-Methoxyphenyl)oxirane may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
2-(2-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463256 | |
| Record name | 2-(2-methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62717-78-6 | |
| Record name | 2-(2-methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





